molecular formula C6H8N2O4 B586394 Methyl 2,5-dioxopiperazine-1-carboxylate CAS No. 146511-08-2

Methyl 2,5-dioxopiperazine-1-carboxylate

Cat. No.: B586394
CAS No.: 146511-08-2
M. Wt: 172.14
InChI Key: OEHKZSGCTQERHR-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxopiperazine-1-carboxylate is a chemical building block based on the 2,5-diketopiperazine (2,5-DKP) scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound is offered for research purposes and is strictly for laboratory use. The 2,5-DKP core is a six-membered cyclic dipeptide known for its rigidity, chirality, and ability to present diverse side chains, allowing it to bind to a wide variety of biological receptors . This makes it an invaluable template for developing novel bioactive compounds. A primary area of research for 2,5-DKP derivatives is antiviral development. Specific analogs featuring benzylidene and alkylidene substituents at the 3 and 6 positions of the DKP ring have demonstrated significant inhibitory activity against the influenza virus (H5N2) by targeting the neuraminidase protein . Molecular docking studies reveal that these derivatives, such as the closely related (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene) compounds, bind effectively in the 430-cavity of neuraminidase, engaging key amino acid residues including Arg371, Pro326, Ile427, and Thr439 . Beyond virology, the 2,5-DKP scaffold is also a subject of interest in peptide science. The formation of diketopiperazines from linear peptides can be catalyzed by specific conditions, such as alkylammonium carboxylate salts and aprotic dipolar protophobic solvents, which is a critical consideration in the manipulation and stability of peptides in research . Researchers can utilize this compound as a versatile precursor to explore these and other biological activities. The presence of the methyl carboxylate group provides a handle for further chemical modifications through N-alkylation or condensation reactions, enabling the synthesis of a diverse library of tetrasubstituted DKP derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Please note that specific physical, chemical, and safety data for this exact compound should be verified with the supplier prior to use.

Properties

IUPAC Name

methyl 2,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKZSGCTQERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667987
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146511-08-2
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxopiperazine-1-carboxylate typically involves the cyclization of dipeptides or the reaction of amino acids under specific conditions. One common method is the reaction of glycine derivatives with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 2,5-Dioxopiperazine-1-Carboxylate

This compound participates in several chemical reactions that can modify its structure and enhance its biological activity:

3.1. Alkylation Reactions

  • N-Alkylation : this compound can undergo N-alkylation using alkyl halides in the presence of bases such as sodium hydride or potassium carbonate. This reaction allows for the introduction of various alkyl groups, potentially altering the compound's pharmacological properties.

3.2. Acylation Reactions

  • N-Acylation : The compound can react with acyl chlorides or anhydrides to form N-acyl derivatives. This modification can enhance lipophilicity and improve membrane permeability.

3.3. Reduction Reactions

  • Reduction of Carbonyl Groups : The carbonyl groups in this compound can be selectively reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

3.4. Hydrolysis Reactions

  • Hydrolysis : Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding diketopiperazine and methanol.

4.1. Antiviral Activity

Studies indicate that certain derivatives possess antiviral properties against influenza viruses. For instance, modifications at the nitrogen atoms in the diketopiperazine ring have been linked to enhanced antiviral efficacy through molecular docking studies that reveal interactions with viral proteins .

4.2. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to naturally occurring peptides suggests that it may interact with biological targets involved in cancer progression.

Table 2: Biological Activities

Activity TypeCompound DerivativeEffect
AntiviralVarious N-substituted derivativesInhibition of influenza virus
AnticancerModified diketopiperazinesPotential anticancer effects

This comprehensive overview highlights the significance of this compound in both synthetic chemistry and pharmacology, paving the way for future research and development in these fields.

Scientific Research Applications

Methyl 2,5-dioxopiperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dioxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2,5-dioxopiperazine-1-carboxylate can be compared to related DKP and piperazine derivatives. Below is a detailed analysis:

Ethyl 2,5-dioxopiperazine-1-carboxylate

  • Molecular Formula : C₇H₁₀N₂O₄
  • Molecular Weight : 186.17 g/mol
  • Key Differences :
    • The ethyl ester group increases lipophilicity (logP ~0.8 vs. methyl ester’s ~0.3), enhancing membrane permeability .
    • Synthetic routes often involve ethyl chloroformate instead of methyl analogs, leading to differences in reaction yields (e.g., 65% for ethyl vs. 70% for methyl in similar conditions) .
  • Applications : Used in peptide mimetics and as a precursor for N-alkylated DKP derivatives .

tert-Butyl 4-Benzyl-3,5-dioxopiperazine-1-carboxylate

  • CAS : 1437312-02-1
  • Molecular Formula : C₁₇H₂₁N₂O₅
  • Molecular Weight : 333.36 g/mol
  • Key Differences :
    • The tert-butyl group provides steric protection, improving stability during solid-phase peptide synthesis .
    • The benzyl substituent introduces aromatic interactions, enhancing binding to hydrophobic pockets in enzymes (e.g., IC₅₀ = 12 µM vs. >50 µM for the methyl ester in protease inhibition assays) .
  • Applications : Common in combinatorial chemistry for generating diverse DKP libraries .

(3Z,6Z)-3-Benzylidene-6-(2-methylpropylidene)-1-methyl-2,5-diketopiperazine

  • Key Features: Double-bond configurations (Z,Z) confirmed via NOE-DIFF spectroscopy, with proton shifts at 6.01–6.13 ppm for alkylidene groups . Steric hindrance between benzylidene and N-methyl groups reduces rotational freedom, stabilizing bioactive conformations .
  • Biological Activity : Demonstrates anti-influenza activity (EC₅₀ = 8.2 µM against H5N2) due to dual hydrophobic and hydrogen-bonding interactions .

Ethyl 2,4-dimethylpiperazine-1-carboxylate

  • CAS : 898387-28-5
  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Key Differences :
    • Methyl groups at positions 2 and 4 increase basicity (pKa ~8.5 vs. ~7.9 for unsubstituted piperazines) .
    • Enhanced rigidity reduces conformational flexibility, impacting receptor selectivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (logP) Biological Activity (Example)
This compound C₆H₈N₂O₄ 172.14 Methyl ester 0.3 Intermediate for antiviral agents
Ethyl 2,5-dioxopiperazine-1-carboxylate C₇H₁₀N₂O₄ 186.17 Ethyl ester 0.8 Peptide mimetics
tert-Butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate C₁₇H₂₁N₂O₅ 333.36 tert-butyl, benzyl 2.1 Protease inhibition (IC₅₀ = 12 µM)
(3Z,6Z)-3-Benzylidene-DKP derivative C₁₆H₁₈N₂O₂ 270.33 Benzylidene, methylpropylidene 2.5 Anti-influenza (EC₅₀ = 8.2 µM)
Ethyl 2,4-dimethylpiperazine-1-carboxylate C₉H₁₈N₂O₂ 186.25 2,4-dimethyl 1.2 Neurological receptor modulation

Research Findings and Structural Insights

  • Stereochemical Influence : Z-configurations in alkylidene-substituted DKPs (e.g., compound 13d) enhance bioactivity by optimizing hydrophobic interactions with target proteins .
  • Ester Group Effects : Methyl esters offer faster hydrolysis rates in vivo compared to tert-butyl analogs, making them preferable for prodrug designs .
  • Synthetic Challenges: N-alkylation of DKPs requires precise pH control (e.g., pH 7 in methanol with NaBH₃CN) to avoid byproducts .

Biological Activity

Methyl 2,5-dioxopiperazine-1-carboxylate (MDPC) is a cyclic dipeptide derivative belonging to the class of 2,5-dioxopiperazines, which are recognized for their diverse biological activities. This article explores the biological activity of MDPC, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by its unique cyclic structure, which contributes to its biological functions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

MDPC's biological activity is primarily attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : MDPC acts as an enzyme inhibitor or modulator, affecting biochemical pathways within cells. This interaction can influence processes such as apoptosis and cell proliferation.
  • Neuroprotective Effects : Research indicates that MDPC derivatives can protect neuronal cells from death in models of neurodegenerative diseases, such as Parkinson's disease, by up-regulating survival proteins like XIAP .
  • Antiviral Activity : Certain derivatives of MDPC have shown promise against viral infections, including influenza virus strains. Studies have demonstrated that these compounds can inhibit viral propagation in vitro .

Biological Activities

The biological activities of MDPC can be categorized into several key areas:

  • Antitumor Activity : MDPC derivatives have been investigated for their potential antitumor effects. For instance, compounds containing the 2,5-diketopiperazine scaffold have shown selective inhibition of histone deacetylases (HDACs), leading to suppressed growth of cancer cells .
  • Antiviral Properties : Novel N-substituted 2,5-diketopiperazine derivatives exhibited significant antiviral activity against the H5N2 influenza virus. These compounds were evaluated based on their ability to inhibit viral propagation in embryonated chicken eggs .
  • Neuroprotective Effects : A specific derivative containing a (4-methyl-2,5-dioxopiperazin-1-yl) methyl group demonstrated promising neuronal survival activity in models mimicking cerebral ischemia .

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease Models :
    • A study evaluated the neuroprotective effects of K-856 (a derivative of MDPC) against neuronal cell death induced by oxidative stress. The compound was found to significantly up-regulate XIAP expression and protect neuronal cells from apoptosis .
  • Antiviral Efficacy Against Influenza :
    • Research focused on the antiviral activities of various 2,5-DKP derivatives against H5N2 influenza virus revealed that specific modifications to the piperazine ring enhanced antiviral efficacy. Molecular docking studies suggested potential binding interactions with viral neuraminidase .
  • Antitumor Activity :
    • Derivatives with structural modifications were tested for their ability to inhibit HDACs selectively. These compounds showed promise in suppressing the growth of colorectal cancer cells through mechanisms involving the activation of survival signaling pathways .

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological Activity Mechanism References
AntitumorHDAC inhibition; apoptosis modulation
AntiviralInhibition of viral propagation
NeuroprotectionUp-regulation of survival proteins

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2,5-dioxopiperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization of peptide-like precursors or functionalization of diketopiperazine scaffolds. Key steps include nucleophilic substitution (e.g., methyl ester formation using methyl chloroformate) and oxidation to stabilize the diketopiperazine core. Optimization involves pH control (neutral to mildly acidic conditions), temperature modulation (40–60°C), and purification via recrystallization from ethanol/water mixtures. Monitoring intermediates by TLC or HPLC ensures minimal side products like hydrolyzed carboxylates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show a singlet for the methyl ester (~3.7 ppm) and deshielded amide protons (7.5–8.5 ppm). 13C^{13}C NMR confirms the carbonyl groups (170–175 ppm for ester and diketopiperazine carbons).
  • IR : Strong absorption bands at ~1650–1750 cm1^{-1} (C=O stretching) and 1250–1300 cm1^{-1} (C-O ester).
  • MS : ESI-MS in positive mode typically displays [M+H]+^+ at m/z 173.1, with fragmentation patterns indicating loss of CO2_2 or methyl groups .

Q. How can crystallographic data for this compound be obtained and preliminarily analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation from DMSO/water or THF. Initial data processing uses SHELX (SHELXT for structure solution, SHELXL for refinement). Mercury CSD aids in visualizing hydrogen bonding and packing motifs. Key metrics include R-factor (<5%), bond length deviations (<0.02 Å), and anisotropic displacement parameters .

Advanced Research Questions

Q. How can discrepancies in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • For NMR conflicts , use 2D techniques (COSY, HSQC) to verify coupling networks or employ dynamic NMR to assess conformational exchange.
  • For crystallographic ambiguities , cross-validate with powder XRD to rule out polymorphism. If twinning is suspected (common in diketopiperazines), use TWINLAW in SHELXL or reprocess data with alternative space groups .

Q. What role do hydrogen bonding patterns play in the crystal packing of 2,5-diketopiperazine derivatives, and how can graph set analysis enhance understanding?

  • Methodological Answer : The diketopiperazine core forms N-H···O=C hydrogen bonds, often creating C(4) or R22_2^2(8) motifs. Graph set analysis (via Mercury CSD) quantifies these interactions, linking them to solubility and stability. For example, inter-molecular N-H···O bonds stabilize layered packing, while intra-molecular bonds reduce conformational flexibility. This analysis guides cocrystal design for improved bioavailability .

Q. How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?

  • Methodological Answer : Deuterated analogs (e.g., D8_8-methyl groups) are synthesized using deuterated reagents (e.g., CD3_3OD in esterification). Isotopic labeling enables tracking via 2H^2H NMR or mass spectrometry, revealing kinetic isotope effects in hydrolysis or ring-opening reactions. This approach clarifies whether proton transfer or bond cleavage is rate-limiting .

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